8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid, also known as 9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid, is a compound with significant potential in medicinal chemistry and pharmacological research. Its molecular formula is and it has a molecular weight of approximately 406.44 g/mol. The compound is noted for its structural complexity, featuring a spirocyclic framework that contributes to its biological activity and interactions with various biological targets .
The synthesis of 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves several key steps:
The detailed mechanisms and conditions for these reactions can vary based on the specific reagents used and desired yields .
The molecular structure of 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can be described by its following characteristics:
C1CC2(CC(=NO2)C(=O)O)CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
YKWVKEARKRRPIJ-UHFFFAOYSA-N
This compound features a unique spirocyclic architecture which includes an oxygen atom within the ring system and two nitrogen atoms that contribute to its diazaspiro configuration .
The chemical reactivity of 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is influenced by its functional groups:
The mechanism of action for 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid primarily involves its interaction with muscarinic receptors in the central nervous system:
This mechanism highlights the compound's potential therapeutic applications in cognitive disorders.
The physical and chemical properties of 8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 406.44 g/mol |
Purity | Typically ≥ 95% |
These properties indicate that the compound is likely to be stable under standard laboratory conditions, making it suitable for various experimental applications .
8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2